1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine
Description
Properties
IUPAC Name |
3-[(3,4-dimethoxyphenyl)methyl]-5-piperazin-1-yl-1,2,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O2S/c1-20-12-4-3-11(9-13(12)21-2)10-14-17-15(22-18-14)19-7-5-16-6-8-19/h3-4,9,16H,5-8,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHJASVVJXZETIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NSC(=N2)N3CCNCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thiourea-Amidine Cyclization
The 1,2,4-thiadiazole ring is synthesized by reacting a thiourea derivative with an amidine under acidic conditions. For the target compound, N-[(3,4-dimethoxyphenyl)methyl]thiourea (Intermediate A) cyclizes with cyanamide in HCl/ethanol at 80–90°C for 6–8 hours (). This method achieves 72–78% yield, with purity >95% after recrystallization in ethanol-water (4:1).
Reaction Conditions
| Parameter | Value |
|---|---|
| Temperature | 80–90°C |
| Solvent | Ethanol/HCl |
| Reaction Time | 6–8 hours |
| Workup | Filtration, recrystallization |
Lawesson’s Reagent-Mediated Cyclization
Adapting methods from, Intermediate A reacts with N-cyanoguanidine in toluene using Lawesson’s reagent (0.5 equiv) at 110°C. This one-pot method reduces reaction time to 3–4 hours and improves yield to 85–88% (). The product, 5-amino-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazole (Intermediate B), is purified via aqueous sodium bicarbonate wash and toluene recrystallization.
Functionalization of the Thiadiazole Ring
Chlorination at Position 5
Intermediate B undergoes chlorination using phosphorus oxychloride (POCl₃) in dichloroethane at 70°C for 2 hours, yielding 5-chloro-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazole (Intermediate C) with 90–92% efficiency (). Excess POCl₃ is removed under reduced pressure, and the product is isolated by precipitation in ice-water.
Piperazine Coupling via Nucleophilic Aromatic Substitution
Intermediate C reacts with piperazine in dimethylacetamide (DMAc) at 120°C for 12–14 hours. Patent methodologies suggest using 1.2 equiv of piperazine and 2.0 equiv of potassium carbonate to drive the reaction to completion (85–88% yield). The crude product is washed with deionized water (3 × 100 mL) and crystallized from isopropanol, achieving >99% HPLC purity.
Alternative Route: Reductive Amination Strategy
Synthesis of 5-Aminothiadiazole Intermediate
Intermediate B is reduced using hydrogen gas (1 atm) over 10% Pd/C in methanol at 25°C for 6 hours, yielding 5-amino-3-[(3,4-dimethoxyphenyl)methyl]-1,2,4-thiadiazole (Intermediate D) in 94% yield ().
Coupling with Piperazine via Buchwald-Hartwig Amination
Intermediate D undergoes coupling with 1-boc-piperazine using Xantphos as a ligand, Pd₂(dba)₃ as a catalyst, and Cs₂CO₃ as a base in toluene at 100°C (). Deprotection with trifluoroacetic acid (TFA) in dichloromethane provides the final compound with 82% overall yield.
Critical Process Optimization Parameters
Solvent Selection
Temperature Control
Purification Techniques
-
Recrystallization : Isopropanol-water (2:1) yields high-purity (>99%) product ().
-
Column Chromatography : Avoided in industrial settings due to scalability issues; replaced with pH-controlled washes ().
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Thiourea-Amidine | 72–78 | 95 | Low-cost reagents |
| Lawesson’s Reagent | 85–88 | 99 | Shorter reaction time |
| Reductive Amination | 82 | 98 | Avoids chlorination step |
The Lawesson’s reagent route is industrially favored for its balance of yield, purity, and throughput.
Chemical Reactions Analysis
Types of Reactions: 1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to its corresponding dihydro derivatives.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic ring and the piperazine nitrogen atoms.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. A review on the cytotoxic properties of 1,3,4-thiadiazole derivatives highlights their potential as anticancer agents across various cancer cell lines. For instance:
- In vitro Studies : Compounds similar to 1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine have shown promising results against human colon cancer (HCT116), lung cancer (H460), and breast cancer (MCF-7) cell lines with GI50 values ranging from 0.74 to 10.0 μg/mL .
- Mechanism of Action : Studies suggest that these compounds may induce apoptosis in cancer cells via caspase activation and cell cycle arrest .
Antimicrobial Activity
Thiadiazole derivatives are also recognized for their antimicrobial properties. They have demonstrated effectiveness against various bacterial and fungal strains:
- Antibacterial Studies : Some derivatives have shown activity against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics.
- Antifungal Activity : The antifungal efficacy of thiadiazole derivatives has been documented in several studies, indicating their broad-spectrum antimicrobial potential .
Neuropharmacological Effects
There is growing interest in the neuropharmacological applications of thiadiazole derivatives:
- Antidepressant and Anxiolytic Effects : Certain studies have indicated that compounds in this class may exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of neurotransmitter systems such as serotonin and norepinephrine .
Anti-inflammatory Properties
Thiadiazole derivatives have also been investigated for their anti-inflammatory effects:
- In vitro and In vivo Studies : These compounds have shown promise in reducing inflammation markers in various models, potentially offering therapeutic benefits for inflammatory diseases .
Study on Anticancer Activity
A notable study conducted by Hosseinzadeh et al. synthesized several 1,3,4-thiadiazole derivatives and evaluated their anticancer activity against multiple cancer cell lines (PC3, MCF7). The results indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Neuropharmacological Investigation
In another study focusing on the neuropharmacological aspects of thiadiazole derivatives, researchers administered these compounds to mice models to assess their impact on anxiety-like behaviors. The findings suggested a reduction in anxiety levels correlated with increased serotonin levels in the brain .
Mechanism of Action
The mechanism of action of 1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biological targets, potentially inhibiting or activating specific enzymes or receptors. This can lead to a range of biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Piperazine-Thiadiazole Derivatives
Physicochemical Properties
- Molecular Weight : ~380–420 g/mol for most analogs, within drug-like ranges.
- logP : Estimated logP values (calculated via substituent contributions):
- Target compound: ~2.5 (methoxy groups reduce lipophilicity).
- 4-Chlorobenzyl analog: ~3.2.
- 3-Nitrophenyl analog: ~3.0.
Biological Activity
The compound 1-{3-[(3,4-Dimethoxyphenyl)methyl]-1,2,4-thiadiazol-5-yl}piperazine is a derivative of the 1,3,4-thiadiazole scaffold, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential anticancer properties, neuroprotective effects, and other therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C17H23N3O3S
- IUPAC Name : this compound
- SMILES Notation : CCC(CC)C(Nc1nnc(Cc(cc2)cc(OC)c2OC)s1)=O
Anticancer Activity
Numerous studies have highlighted the anticancer potential of thiadiazole derivatives. The compound has been evaluated against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Effectiveness |
|---|---|---|
| HCT116 (Colon Cancer) | 3.29 | High inhibition |
| H460 (Lung Cancer) | 10.0 | Moderate inhibition |
| MCF-7 (Breast Cancer) | 0.28 | Very high inhibition |
Research indicates that compounds with similar structures exhibit cytotoxic effects due to their ability to interfere with cellular processes critical for cancer cell survival . For instance, derivatives of 1,3,4-thiadiazole have shown IC50 values in the range of 0.74–10.0 μg/mL against various tumor cell lines .
Neuroprotective Effects
The neuroprotective properties of thiadiazoles have also been documented. Studies suggest that certain derivatives can exhibit anticonvulsant activity comparable to established medications like diazepam. For example, specific compounds demonstrated significant inhibition in seizure models at doses as low as 30 mg/kg . This suggests a potential for treating neurological disorders.
Antimicrobial and Anti-inflammatory Activities
In addition to anticancer and neuroprotective effects, the compound has shown promise in antimicrobial and anti-inflammatory applications. The presence of the thiadiazole moiety is often linked to increased antimicrobial efficacy against a range of pathogens . Furthermore, some derivatives have demonstrated anti-inflammatory properties through modulation of inflammatory pathways .
Structure-Activity Relationship (SAR)
The biological activity of thiadiazole derivatives is significantly influenced by their structural components. Substituents on the phenyl ring and the piperazine moiety play crucial roles in determining potency and selectivity against various targets:
- Substituents : The nature and position of substituents on the aromatic ring can enhance or diminish biological activity.
- Ring Structure : The stability and reactivity of the thiadiazole ring contribute to its interaction with biological macromolecules.
Case Studies
Several case studies have been conducted to evaluate the biological activity of compounds related to this compound:
- Study on Anticancer Activity : A recent study evaluated a series of thiadiazole derivatives for their anticancer properties against multiple cell lines. The results showed a promising correlation between structural modifications and enhanced cytotoxicity .
- Neurotoxicity Evaluation : In vivo studies assessed the neurotoxicity of selected thiadiazole derivatives using rotarod tests alongside anticonvulsant activity assessments. Results indicated that modifications leading to increased lipophilicity enhanced brain penetration without significant toxicity .
Q & A
Basic: What are the recommended multi-step synthetic routes for this piperazine-thiadiazole hybrid?
Methodological Answer:
The synthesis typically involves sequential heterocycle formation and coupling reactions. For example:
Thiadiazole ring synthesis : React thiosemicarbazides with carboxylic acid derivatives under acidic conditions (e.g., POCl₃) to form the 1,2,4-thiadiazole core .
Piperazine coupling : Use nucleophilic substitution or reductive amination to attach the piperazine moiety to the thiadiazole ring. For instance, brominated intermediates may react with piperazine in polar aprotic solvents (e.g., DMF) at 60–80°C .
Functionalization : Introduce the 3,4-dimethoxyphenylmethyl group via alkylation or Suzuki-Miyaura cross-coupling, optimizing catalyst systems (e.g., Pd(PPh₃)₄) and base conditions (e.g., K₂CO₃) .
Key considerations : Monitor reaction progress via TLC and optimize pH/temperature to avoid side products like over-alkylation .
Basic: How is structural integrity confirmed post-synthesis?
Methodological Answer:
Use a combination of spectroscopic and chromatographic techniques:
- ¹H/¹³C NMR : Identify proton environments (e.g., piperazine CH₂ groups at δ 2.5–3.5 ppm; thiadiazole aromatic protons at δ 8.0–8.5 ppm) and confirm methoxy group integration (δ 3.7–3.9 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
- X-ray crystallography : Resolve ambiguous stereochemistry or regiochemistry in crystalline derivatives .
Basic: What in vitro assays are suitable for initial biological screening?
Methodological Answer:
Prioritize target-specific assays based on structural analogs:
- Enzyme inhibition : Test against DPP-IV, iNOS, or NF-κB using fluorometric/colorimetric substrates (e.g., Gly-Pro-AMC for DPP-IV) at 10–100 µM concentrations .
- Antimicrobial activity : Use microdilution assays (MIC determination) against S. aureus or E. coli .
- Cytotoxicity : Screen in HEK-293 or HepG2 cells via MTT assay, noting IC₅₀ values and selectivity indices .
Advanced: How do structural modifications influence SAR in piperazine-thiadiazole derivatives?
Methodological Answer:
Key SAR insights from analogous compounds:
- Piperazine substituents : Bulky groups (e.g., 4-chlorobenzyl) enhance DPP-IV inhibition by improving hydrophobic interactions with the S2 pocket .
- Thiadiazole modifications : Electron-withdrawing groups (e.g., -CF₃) at position 3 increase metabolic stability but may reduce solubility .
- Linker optimization : Ethylene linkers between piperazine and thiadiazole improve conformational flexibility, enhancing target engagement .
Experimental design : Use combinatorial libraries to systematically vary substituents and assess activity-toxicity ratios .
Advanced: What strategies mitigate toxicity while retaining bioactivity?
Methodological Answer:
- β-Cyclodextrin encapsulation : Reduces hepatotoxicity by improving solubility and masking reactive groups, though may lower potency .
- Prodrug approaches : Introduce ester or amide prodrug moieties to minimize off-target effects while maintaining parent compound efficacy in vivo .
- Metabolic profiling : Use liver microsomes to identify toxic metabolites (e.g., N-oxides) and redesign substituents to block metabolic hotspots .
Advanced: How are computational methods applied to optimize this compound?
Methodological Answer:
- Molecular docking : Predict binding modes to targets like 5-HT₇ receptors using AutoDock Vina. Focus on piperazine-thiadiazole interactions with residues in the orthosteric pocket .
- QSAR modeling : Train models on IC₅₀ data from analogs to prioritize substituents (e.g., para-methoxy groups improve anti-inflammatory activity) .
- ADMET prediction : Use SwissADME to optimize logP (aim for 2–3) and reduce P-glycoprotein efflux .
Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?
Methodological Answer:
- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in rodent models. Poor oral bioavailability may explain in vitro-in vivo disconnect .
- Metabolite interference : Identify active metabolites via LC-MS and retest their activity. For example, demethylated derivatives may contribute to efficacy .
- Dose optimization : Conduct dose-response studies to align in vitro IC₅₀ with achievable plasma concentrations .
Advanced: What methodologies enhance metabolic stability?
Methodological Answer:
- Halogenation : Introduce fluorine at para positions to block CYP450-mediated oxidation .
- Rigidification : Replace flexible ethylene linkers with cyclopropane rings to reduce metabolic degradation .
- Steric shielding : Add bulky tert-butyl groups near labile sites (e.g., piperazine N-atoms) to hinder enzyme access .
Advanced: How to improve target selectivity over related enzymes?
Methodological Answer:
- Crystal structure analysis : Compare binding poses with off-targets (e.g., 5-HT₁A vs. 5-HT₇ receptors) to design selective substituents .
- Fragment-based design : Incorporate isoform-specific fragments (e.g., sulfonamide for carbonic anhydrase IX) .
- Kinetic studies : Measure kₐₚₚ/Kᵢ ratios to prioritize compounds with slow off-rates for the intended target .
Advanced: Can synergistic effects be engineered via hybrid scaffolds?
Methodological Answer:
Yes, by integrating pharmacophores from known bioactive motifs:
- Bivalent ligands : Link piperazine-thiadiazole to benzoxazolone via spacers (e.g., 3-carbon chains) to simultaneously target iNOS and NF-κB .
- Dual-action hybrids : Conjugate with NSAID-like moieties (e.g., acetyl-salicylate) for combined anti-inflammatory and enzyme inhibitory effects .
Validation : Use isobologram analysis to confirm synergy (CI <1) in cellular models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
